Ethyl 2-(2-chloropyridin-3-yl)acetate
Overview
Description
Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical compound with the molecular formula C9H10ClNO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate involves several steps. One method involves the use of phosphorus tribromide in N,N-dimethyl-formamide for 1 hour at ambient temperature . Another method involves the use of sodium hydride in DMSO at room temperature for 1 hour, followed by heating at 90 degrees Celsius for 1.5 hours .Molecular Structure Analysis
The molecular weight of Ethyl 2-(2-chloropyridin-3-yl)acetate is 199.63 g/mol . The InChI Key is MFDZGDBPQSJAIC-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate are complex and involve multiple steps . These steps include reactions with phosphorus tribromide, sodium hydride, and methyl iodide .Physical And Chemical Properties Analysis
Ethyl 2-(2-chloropyridin-3-yl)acetate is a liquid at room temperature . The storage temperature is normal .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives .
- Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
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Scientific Field: Organic Synthesis
- Application : Synthesis, reactions, and applications of pyrimidine derivatives .
- Method : The review discusses some of the structural pathways of these compounds as well as some of their interactions and applications .
- Results : Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-chloropyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAKAIDVPSXXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571548 | |
Record name | Ethyl (2-chloropyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloropyridin-3-yl)acetate | |
CAS RN |
164464-60-2 | |
Record name | Ethyl (2-chloropyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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